Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate
CAS No.:
Cat. No.: VC15827357
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate -](/images/structure/VC15827357.png)
Specification
Molecular Formula | C13H13NO4 |
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Molecular Weight | 247.25 g/mol |
IUPAC Name | ethyl 3-(3-methyl-1,2-benzoxazol-6-yl)-3-oxopropanoate |
Standard InChI | InChI=1S/C13H13NO4/c1-3-17-13(16)7-11(15)9-4-5-10-8(2)14-18-12(10)6-9/h4-6H,3,7H2,1-2H3 |
Standard InChI Key | XYONFCHEZGTATJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC(=O)C1=CC2=C(C=C1)C(=NO2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a benzo[d]isoxazole scaffold, a bicyclic system comprising a benzene ring fused to an isoxazole heterocycle. The isoxazole ring contains one oxygen and one nitrogen atom, with a methyl group at the 3-position. At the 6-position of the benzene ring, a 3-oxopropanoate ethyl ester group is attached, introducing ketone and ester functionalities .
Molecular Formula and Weight
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Molecular Formula: C₁₃H₁₃NO₄
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Molecular Weight: 263.25 g/mol
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Density: Estimated ~1.2 g/cm³ (typical for aromatic esters) .
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Boiling Point: Likely >200°C due to high molecular complexity .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate likely involves multi-step protocols, drawing from methodologies used for related isoxazole derivatives.
Route 1: Cyclocondensation of Hydroxylamine with β-Ketoesters
A green synthesis approach, as described for analogous isoxazol-5(4H)-ones, involves reacting hydroxylamine hydrochloride with ethyl acetoacetate and aromatic aldehydes . For this compound, a pre-formed 3-methylbenzo[d]isoxazole-6-carbaldehyde intermediate may undergo condensation with ethyl acetoacetate under acidic or basic conditions .
Route 2: Functionalization of Pre-Formed Benzo[d]isoxazole
Patent literature highlights methods for functionalizing benzo[d]isoxazole cores. For example, acylation reactions using acyl chlorides (e.g., 3-chloro-3-oxopropanoyl chloride) in the presence of Lewis acids could introduce the 3-oxopropanoate moiety at the 6-position . Solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine are typically employed .
Optimization and Yield
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Solvent Systems: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
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Temperature: Reactions are conducted at 30–50°C to balance kinetics and product stability .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 250°C, consistent with ester and heterocyclic motifs .
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Solubility:
Crystallinity
X-ray diffraction patterns of similar compounds reveal monoclinic crystal systems with π-π stacking interactions between aromatic rings .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s ester and ketone groups make it a versatile precursor for:
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Prodrug Development: Hydrolysis of the ester yields carboxylic acids, enhancing bioavailability.
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Heterocyclic Analogues: Serving as a scaffold for kinase inhibitors or antimicrobial agents .
Biological Activity
While direct pharmacological data is limited, structurally related benzo[d]isoxazole derivatives exhibit:
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Adenosine Receptor Antagonism: Modulating inflammatory responses (e.g., ZM241385) .
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Enzyme Inhibition: Targeting cyclooxygenase-2 (COX-2) or phosphodiesterases .
Analytical and Regulatory Considerations
Quality Control
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Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) .
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Impurity Profiling: Identifies byproducts from incomplete acylation or ester hydrolysis .
Future Directions and Challenges
Scalability of Synthesis
Current methods face challenges in regioselectivity during acylation. Advances in catalytic systems (e.g., organocatalysts) could improve efficiency .
Expanding Therapeutic Utility
Structural modifications, such as replacing the ethyl ester with amino acid conjugates, may enhance target specificity .
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